2',4'-Dinitrophenylglucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

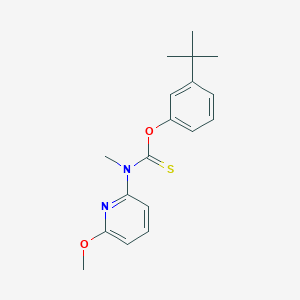

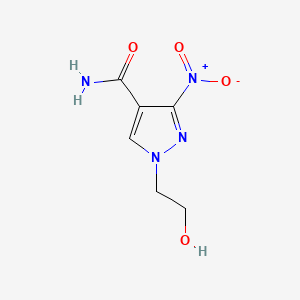

2’,4’-Dinitrophenylglucopyranoside (DNPG) is a compound used primarily for research purposes . It is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of DNPG can be achieved by the reaction of glucose and 2,4-dinitrophenylhydrazine in the presence of acetic acid. The product is then purified by recrystallization.Molecular Structure Analysis

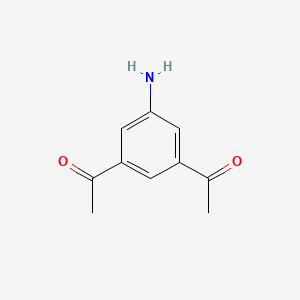

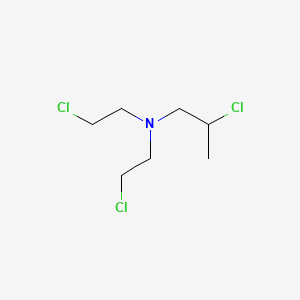

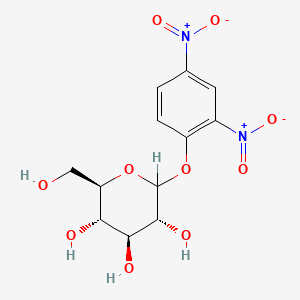

The molecular formula of DNPG is C12H14N2O10, and its molecular weight is 346.25 g/mol . The structure of DNPG can be confirmed by NMR spectroscopy and X-ray crystallography.Chemical Reactions Analysis

DNPG is commonly used in biochemical tests to identify the presence of reducing sugars in a sample. The test involves adding DNPG to the sample and then heating it, which causes the formation of a yellow-colored compound. The intensity of the color is proportional to the amount of reducing sugar present in the sample.Scientific Research Applications

Biomedical Research

In the field of biomedicine, 2’,4’-Dinitrophenylglucopyranoside is utilized as a substrate to study enzyme kinetics, particularly in research related to genetic disorders involving beta-glucosidase, such as Gaucher’s disease .

Horticultural Applications

Research has shown that 2’,4’-Dinitrophenylglucopyranoside can influence the accumulation of biomass, phenolics, flavonoids, and radical scavenging activity in plant cell cultures. For instance, in date palm cell suspension cultures, the compound has been used to optimize the production of polyphenols, which are valuable antioxidants .

Antioxidant Production

The compound is instrumental in scaling up the commercial production of polyphenols from plant cell cultures due to its ability to maximize the accumulation of phenolics and flavonoids, which are key antioxidant compounds .

Polyphenol Quantification

High-performance liquid chromatography (HPLC) uses 2’,4’-Dinitrophenylglucopyranoside to determine the content of polyphenols such as apigenin, caffeic acid, catechin, and kaempferol in plant cell cultures. This aids in the quantitative analysis of these bioactive compounds .

Signal Molecule Studies

Plant hormones, which serve as crucial signal molecules, depend on the exogenous application of compounds like 2’,4’-Dinitrophenylglucopyranoside for the growth and induction of bioactive compounds in plant suspension cultures .

Bioactive Compound Induction

The compound is used to induce the production of secondary metabolites in plant cell cultures, which are important for plant defense mechanisms and have various applications in pharmaceuticals and nutraceuticals .

Mechanism of Action

Action Environment

The action of 2’,4’-Dinitrophenylglucopyranoside can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the nutritional richness of the medium . In nutrient-rich media, the compound exhibits antibacterial activity for several hours . Furthermore, sub-inhibitory concentrations of 2’,4’-Dinitrophenylglucopyranoside can reduce the biosynthesis of acyl-homoserine lactone in Pseudomonas fluorescens .

properties

IUPAC Name |

(3R,4S,5S,6R)-2-(2,4-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJUPNGKLHFUED-OZRWLHRGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40948639 |

Source

|

| Record name | 2,4-Dinitrophenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25775-97-7 |

Source

|

| Record name | 2',4'-Dinitrophenylglucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025775977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrophenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.